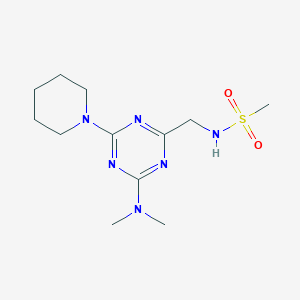
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H22N6O2S and its molecular weight is 314.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will delve into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Structural Characteristics
The compound features a triazinyl moiety linked to a methanesulfonamide group through a methyl bridge . Its structure incorporates several functional groups, including:
- Dimethylamino group
- Piperidine ring
- Sulfonamide functional group
These structural components are believed to enhance its interaction with biological targets, contributing to its biological activity.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. Notably, related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting its potential utility in cancer therapy .
Anticancer Potential
Research has highlighted the anticancer potential of compounds structurally similar to this compound. For instance, pyrazolyl-s-triazine derivatives have been evaluated for their anticancer activity, indicating a promising avenue for further exploration .
Comparative Biological Activity
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |
The combination of triazine and dioxine structures in this compound enhances its binding capabilities compared to simpler analogs .
The mechanisms through which this compound exerts its biological effects remain an area of active research. Interaction studies are critical for understanding how this compound affects various biological systems. Potential mechanisms may include:
- Inhibition of key enzymes involved in cellular processes.
- Modulation of signaling pathways , particularly those associated with cancer cell proliferation and survival.
- Induction of apoptosis in cancer cells through targeted interactions.
Antitumor Activity
A study evaluating pyrazolyl-s-triazine compounds demonstrated significant anticancer activity against various cancer cell lines. The findings suggested that similar compounds could enhance therapeutic outcomes when used in combination with established chemotherapeutics like doxorubicin .
Synergistic Effects
Research has indicated that certain structural modifications can lead to synergistic effects when combined with other drugs. For example, the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxicity against breast cancer cell lines .
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O2S/c1-17(2)11-14-10(9-13-21(3,19)20)15-12(16-11)18-7-5-4-6-8-18/h13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADHQEYKNWIPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














